3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Description

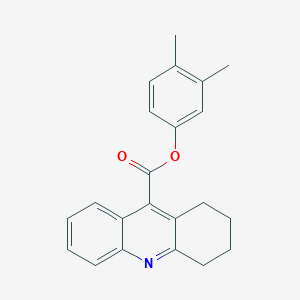

3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a tetrahydroacridine derivative featuring a carboxylate ester group at position 9 and a 3,4-dimethylphenyl substituent. Tetrahydroacridines are known for applications in medicinal chemistry, particularly as cholinesterase inhibitors or intermediates for neuroactive agents .

Properties

CAS No. |

853317-79-0 |

|---|---|

Molecular Formula |

C22H21NO2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(3,4-dimethylphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |

InChI |

InChI=1S/C22H21NO2/c1-14-11-12-16(13-15(14)2)25-22(24)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3 |

InChI Key |

FCRFIDYBOYRFRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in ): Increase polarity but reduce membrane permeability. 3,4-Dimethylphenyl: Likely increases hydrophobicity compared to unsubstituted phenyl or halogenated analogs, favoring passive diffusion across biological membranes.

Functional Group Variations :

- Carboxylic Acids (e.g., ): Offer hydrogen-bonding capacity, useful for target binding but may limit blood-brain barrier penetration.

- Esters (e.g., ): Improve solubility and metabolic stability compared to free acids. The 3,4-dimethylphenyl ester may exhibit slower hydrolysis than naphthyl or phenacyl esters due to steric hindrance.

Synthetic Accessibility: Metal-free methods using deep eutectic solvents (e.g., ) are scalable and eco-friendly for synthesizing tetrahydroacridine esters. Esterification of THA-9-carboxylic acid precursors (e.g., ) with 3,4-dimethylphenol under acidic conditions is a plausible route.

Pharmacological and Industrial Relevance

- Cholinesterase Inhibition : Tetrahydroacridines with bulky aryl groups (e.g., trimethoxyphenyl in ) show enhanced binding to acetylcholinesterase active sites. The 3,4-dimethylphenyl variant may exhibit similar activity but requires empirical validation.

- Material Science : Lipophilic esters (e.g., 2-naphthyl in ) serve as intermediates in organic electronics or photodynamic therapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.